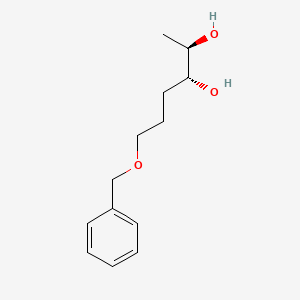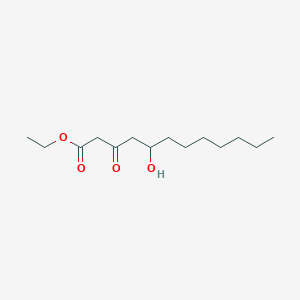
N~2~-(4-Chlorobenzene-1-sulfonyl)-L-glutamamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(4-Chlorobenzene-1-sulfonyl)-L-glutamamide is a chemical compound that belongs to the class of sulfonamide derivatives These compounds are known for their diverse biological activities, including antibacterial, antifungal, and antiviral properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-Chlorobenzene-1-sulfonyl)-L-glutamamide typically involves the reaction of L-glutamic acid with 4-chlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product. The crude product is purified by recrystallization from an appropriate solvent, such as ethanol or methanol, to obtain pure N2-(4-Chlorobenzene-1-sulfonyl)-L-glutamamide .
Industrial Production Methods
In an industrial setting, the production of N2-(4-Chlorobenzene-1-sulfonyl)-L-glutamamide may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N~2~-(4-Chlorobenzene-1-sulfonyl)-L-glutamamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form sulfonamide derivatives.
Substitution: The chlorine atom in the 4-chlorobenzene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H~2~O~2~) and potassium permanganate (KMnO~4~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N~2~-(4-Chlorobenzene-1-sulfonyl)-L-glutamamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl groups into target molecules.
Biology: Studied for its potential antibacterial and antifungal activities.
Medicine: Investigated for its potential use as a therapeutic agent due to its biological activities.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N2-(4-Chlorobenzene-1-sulfonyl)-L-glutamamide involves the interaction of the sulfonyl group with biological targets. The sulfonyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt essential biological processes, such as cell wall synthesis in bacteria, leading to their death .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N~2~-(4-Fluorobenzene-1-sulfonyl)-L-glutamamide
- N~2~-(4-Bromobenzene-1-sulfonyl)-L-glutamamide
- N~2~-(4-Methylbenzene-1-sulfonyl)-L-glutamamide
Uniqueness
N~2~-(4-Chlorobenzene-1-sulfonyl)-L-glutamamide is unique due to the presence of the chlorine atom in the 4-chlorobenzene ring. This chlorine atom can participate in various chemical reactions, such as nucleophilic substitution, which can lead to the formation of a wide range of derivatives with different biological activities.
Propriétés
Numéro CAS |
877676-86-3 |
|---|---|
Formule moléculaire |
C11H14ClN3O4S |
Poids moléculaire |
319.77 g/mol |
Nom IUPAC |
(2S)-2-[(4-chlorophenyl)sulfonylamino]pentanediamide |
InChI |
InChI=1S/C11H14ClN3O4S/c12-7-1-3-8(4-2-7)20(18,19)15-9(11(14)17)5-6-10(13)16/h1-4,9,15H,5-6H2,(H2,13,16)(H2,14,17)/t9-/m0/s1 |
Clé InChI |
NWYNZZSOFCJTHG-VIFPVBQESA-N |
SMILES isomérique |
C1=CC(=CC=C1S(=O)(=O)N[C@@H](CCC(=O)N)C(=O)N)Cl |
SMILES canonique |
C1=CC(=CC=C1S(=O)(=O)NC(CCC(=O)N)C(=O)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



dimethylsilane](/img/structure/B12603430.png)
![1H-Isoindol-1-one, 5-[(2,4-difluorophenyl)amino]-2,3-dihydro-2-phenyl-](/img/structure/B12603436.png)


![5-Chloro-2-hydroxy-N-[3-(2-phenylethoxy)benzyl]benzamide](/img/structure/B12603457.png)
![1-[(1S)-1-Methoxyethyl]-4-methylbenzene](/img/structure/B12603465.png)

![2-Methyl-3-[(naphthalen-2-yl)amino]propanoic acid](/img/structure/B12603490.png)


![9-Chloro-2-methyl-1-propyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B12603509.png)
![Ethyl 2-[1-(benzyloxy)-1-oxopropan-2-YL]-1,3-thiazole-5-carboxylate](/img/structure/B12603513.png)
![[2-Bromo-2-(bromomethylsulfonyl)ethenyl]benzene](/img/structure/B12603518.png)
